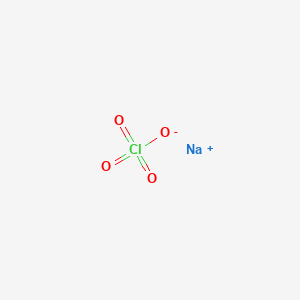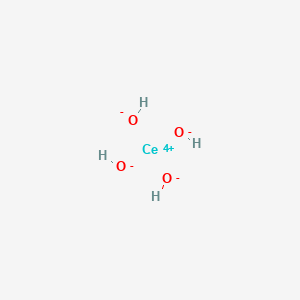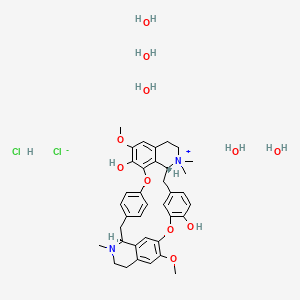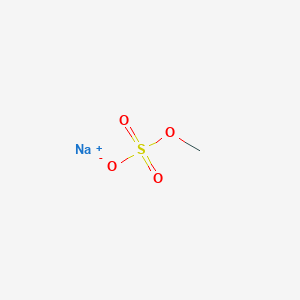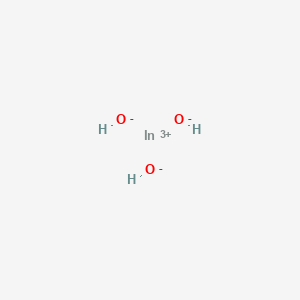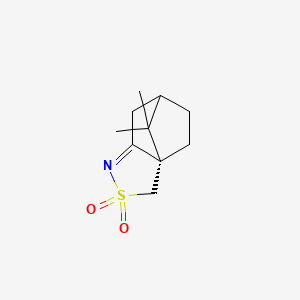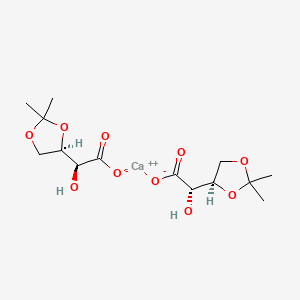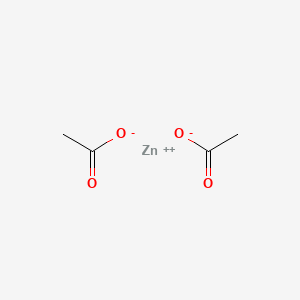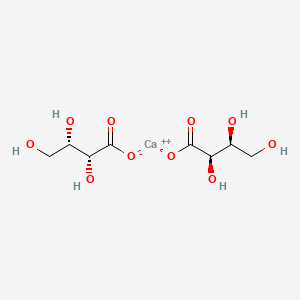
L-Threonic acid calcium salt
概要
説明
L-Threonic acid calcium salt is a calcium salt of threnoic acid and a novel drug developed for the treatment of osteoporosis and as a calcium supplement . It is found in dietary supplements as a source of L-threonate used in the treatment of calcium deficiency and prevention of osteoporosis . The most common form is calcium L-threonate, or (2R,3S)-2,3,4-trihydroxy butyric acid calcium .
Synthesis Analysis
The pharmacokinetics of L-threonate after single or multiple oral administrations were evaluated in a study . The subjects were assigned to receive a single dose, 675, 2025, or 4050 mg, of calcium L-threonate or repeated doses of 2025 mg twice daily for 4 days . Serial plasma and urine samples were analyzed with HPLC-MS/MS .Molecular Structure Analysis
The molecular formula of L-Threonic acid calcium salt is C8H14CaO10 . The IUPAC name is calcium; (2R,3S)-2,3,4-trihydroxybutanoate . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Chemical Reactions Analysis
In the single dose group of the study, Cmax reached at 2.0 h and the mean t1/2 was approximately 2.5 h . Area under curve (AUC) and Cmax increased with dose escalation, but dose proportionality was not observed over the range of 675 to 4050 mg . Cumulative urinary excretion of L-threonate over 24 h represented 5.9% of the administered dose with a mean Cl/r of 0.8 L/h .Physical And Chemical Properties Analysis
The molecular weight of L-Threonic acid calcium salt is 310.27 g/mol . The InChI and SMILES strings provide a detailed view of the molecule’s structure .科学的研究の応用
1. Chemical and Elemental Analysis of L-Threonic Acid and its Metal Compounds
A study conducted by Gao, Chen, Ju, and Li (2003) analyzed highly pure solid compounds including L-threonic acid and calcium L-threonate. They employed the strong acid type ion exchange process to obtain L-threonic acid from calcium L-threonate and determined the compositions of these compounds through chemical and elemental analysis. Their research provided a detailed understanding of the structural characteristics of L-threonic acid and its metal compounds (Gao, Chen, Ju, & Li, 2003).
2. Metabolism in Plant Species
Helsper and Loewus (1982) explored the metabolism of L-threonic acid in plant species like Pelargonium crispum and Rumex x acutus. They observed that L-threonic acid is a natural constituent in these plants and studied its formation from L-ascorbic acid in detached leaves. This research contributes to our understanding of the metabolic pathways of L-threonic acid in plant species (Helsper & Loewus, 1982).
3. Potential in Cognitive Function Enhancement
A clinical trial by Wroolie et al. (2017) investigated the effects of L-Threonic Acid Magnesium Salt (L-TAMS) on patients with mild to moderate Alzheimer's disease. They observed an increase in Mini-Mental State Examination (MMSE) scores after 8 weeks of L-TAMS treatment, indicating potential benefits for cognitive function in Alzheimer's patients (Wroolie et al., 2017).
4. Role in Synapse Density and Cognitive Abilities
Sun, Weinger, Mao, and Liu (2016) discovered that oral administration of L-Threonic acid in combination with magnesium can enhance learning and memory. They found that this combination, known as L-TAMS, elevates intraneuronal magnesium concentration, which in turn influences synapse density and cognitive abilities (Sun, Weinger, Mao, & Liu, 2016).
5. Influence on Bone Resorption by Osteoclasts
A study by He, Tong, Li, and Wu (2005) examined the effects of calcium L-threonate on bone resorption in rabbit osteoclasts in vitro. Their findings suggest that calcium L-threonate can inhibit bone resorption, with potential implications for bone health and osteoporosis treatment (He, Tong, Li, & Wu, 2005).
6. Interaction with Ascorbic Acid Metabolism
Thomas and Hughes (1983) investigated the relationship between ascorbic acid and threonic acid in guinea pigs. Their study revealed that threonic acid, a breakdown product of ascorbic acid, may influence the metabolism of ascorbic acid, suggesting its potential impact on vitamin C metabolism (Thomas & Hughes, 1983).
7. Physico-Chemical Properties of L-Threonic Acid Compounds
Research by Huan (2002) focused on the synthesis and physico-chemical properties of nickel L-threonate. This study contributes to our understanding of the chemical properties of L-threonic acid compounds and their potential applications in various fields (Huan, 2002).
8. Stability of L-Threonic Acid Complexes
A study conducted by Zhu Zhen-fu (2000) explored the stability of L-threonic acid complexes with various metal ions, providing insights into the chemical behavior of L-threonic acid in different conditions (Zhu Zhen-fu, 2000).
Safety And Hazards
Calcium L-threonate was well tolerated in healthy Chinese subjects, with no pattern of dose-related adverse events . Plasma exposure increased with dose escalation, but linear pharmacokinetics were not observed over the studied doses . L-threonate was absorbed rapidly, and its absorption was enhanced by food intake . No systemic accumulation appeared after repeated administrations .
将来の方向性
The L-Threonic Acid Calcium Salt Market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing robust growth driven by technological advancements and increasing demand .
特性
IUPAC Name |
calcium;(2R,3S)-2,3,4-trihydroxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O5.Ca/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXGOFZGZFVRHK-BALCVSAKSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Ca+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14CaO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Threonic acid calcium salt | |
CAS RN |
70753-61-6 | |
| Record name | Butanoic acid, 2,3,4-trihydroxy-, calcium salt (2:1), (2R,3S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





